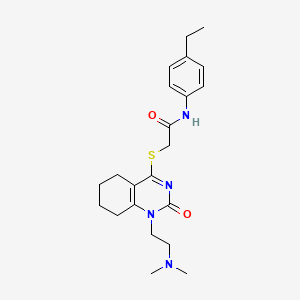

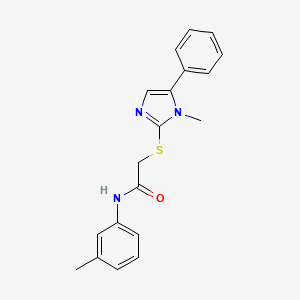

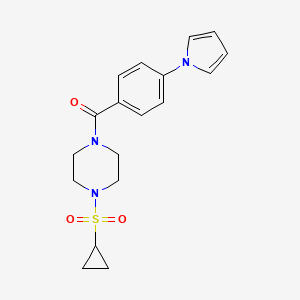

![molecular formula C16H12FN3O2 B2548538 Acide 7-cyclopropyl-2-(3-fluorophényl)pyrazolo[1,5-a]pyrimidine-5-carboxylique CAS No. 1226379-06-1](/img/structure/B2548538.png)

Acide 7-cyclopropyl-2-(3-fluorophényl)pyrazolo[1,5-a]pyrimidine-5-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, indicating the interest in this scaffold for various applications, including as herbicidal agents and antibacterial agents.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives is described in the first paper, where enaminones are reacted with aminopyrazoles in the presence of glacial acetic acid to yield a series of 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines . The reaction proceeds at room temperature, which suggests a relatively mild synthetic route. The structures of the synthesized compounds were confirmed by elemental analysis, IR, and 1H NMR, with X-ray crystallography further confirming the structure of one derivative .

Molecular Structure Analysis

The molecular structure of the pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole fused to a pyrimidine ring. The X-ray crystallography analysis of one of the derivatives provides detailed insights into the molecular conformation, intermolecular interactions, and the overall stability of the ring system . This structural information is crucial for understanding the reactivity and potential binding modes of these compounds when interacting with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the pyrazolo[1,5-a]pyrimidine scaffold is highlighted by the regioselective synthesis of various substituted derivatives. For instance, the second paper discusses the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, where the regioselectivity of N-alkylation is tunable by the carboxy function . This indicates that the pyrazolo[1,5-a]pyrimidine core can be functionalized at different positions to yield a diverse array of compounds with potential for further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid are not detailed in the provided papers, the general properties of pyrazolo[1,5-a]pyrimidine derivatives can be inferred. These compounds are likely to exhibit moderate solubility in organic solvents, and their stability may be influenced by the presence of substituents on the core structure. The presence of a fluorophenyl group suggests potential for increased lipophilicity, which could affect the compound's biological activity and distribution .

Applications De Recherche Scientifique

- Application: Les dérivés de PP (4a–g) ont été identifiés comme des composés stratégiques pour les applications optiques en raison de leur méthodologie de synthèse plus simple et plus écologique par rapport à d'autres fluorophores (par exemple, les BODIPYS). Ces dérivés présentent des propriétés photophysiques réglables, ce qui les rend appropriés pour les applications de bio-imagerie et de détection .

- Application: Les dérivés de PP peuvent présenter une activité anticancéreuse. Par exemple, les dérivés de thiazolopyrimidine (de structure similaire à celle de PP) ont montré une excellente activité contre les lignées cellulaires cancéreuses humaines et ont induit l'apoptose en inhibant les enzymes CDK .

- Application: La tétrahydropyrazolo[1,5-a]pyrimidine, un analogue structurel de PP, pourrait servir de mimétique de l'adénine pour la liaison aux sites de liaison de l'ATP dans les protéines .

- Application: La voie de synthèse des pyrazolo[1,5-a]pyrimidines permet des modifications aux positions 2, 3, 5, 6 et 7. Les chercheurs peuvent explorer divers dérivés pour des applications spécifiques .

- Application: Les dérivés de PP portant des groupes aryles simples (par exemple, 4a, 4b, 4d et 4e) présentent de bonnes intensités d'émission à l'état solide. Une sélection structurelle appropriée peut conduire à la conception d'émetteurs à l'état solide efficaces .

Sondes fluorescentes et agents d'imagerie

Activité anticancéreuse

Mimétiques de l'adénine pour la liaison aux protéines

Diversité structurelle et modification

Émetteurs et matériaux à l'état solide

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have been used as fluorophores, which are crucial tools for studying the dynamics of intracellular processes .

Mode of Action

The mode of action of pyrazolo[1,5-a]pyrimidines is related to their photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been used in the study of various intracellular processes .

Pharmacokinetics

The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned, which might influence their bioavailability .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been used to study the dynamics of intracellular processes .

Action Environment

The properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure of the compound and the presence of functional groups .

Cellular Effects

Related pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related pyrazolo[1,5-a]pyrimidines have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related pyrazolo[1,5-a]pyrimidines have shown stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related pyrazolo[1,5-a]pyrimidines have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related pyrazolo[1,5-a]pyrimidines have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Related pyrazolo[1,5-a]pyrimidines have been found to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Related pyrazolo[1,5-a]pyrimidines have been found to be directed to specific compartments or organelles due to the presence of targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

7-cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-11-3-1-2-10(6-11)12-8-15-18-13(16(21)22)7-14(9-4-5-9)20(15)19-12/h1-3,6-9H,4-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJBJSPRPWWZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC3=CC(=NN23)C4=CC(=CC=C4)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

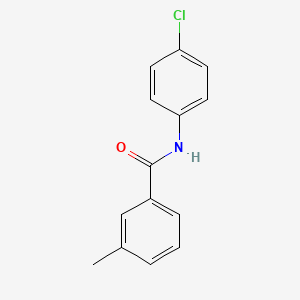

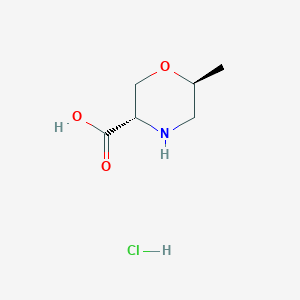

![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)

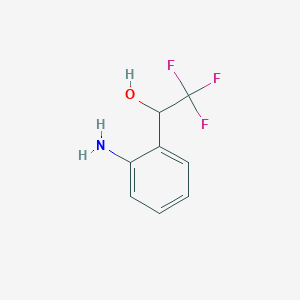

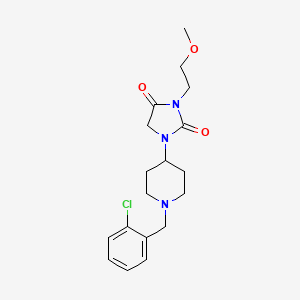

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)

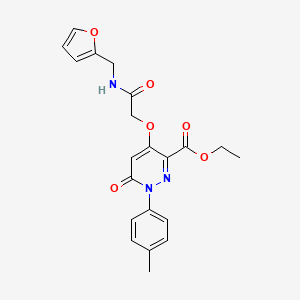

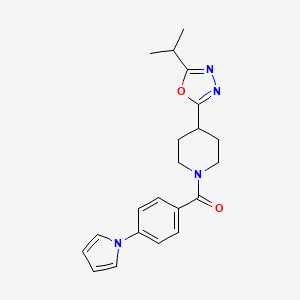

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)